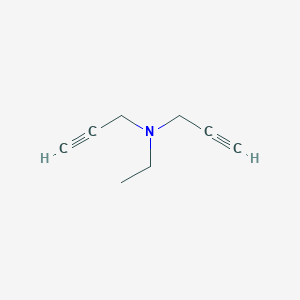
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine
Description
N-Ethyl-N-prop-2-ynylprop-2-yn-1-amine is a tertiary amine featuring two propargyl (prop-2-ynyl) groups and an ethyl substituent bonded to the nitrogen atom. Its molecular formula is C₈H₁₁N, with a molecular weight of 121.18 g/mol. The compound’s structure (N-ethyl with dual propargyl moieties) confers unique reactivity due to the electron-deficient sp-hybridized carbons in the propargyl groups, making it a candidate for cyclization and cross-coupling reactions.
For instance, Pd-catalyzed carboamination reactions (as in ) and propargylamine derivatization () are plausible routes. Copper-catalyzed alkyne-amine coupling, as described for N-methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine (), could be adapted by substituting methylamine with ethylamine.
Properties
CAS No. |
13002-92-1 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-4-7-9(6-3)8-5-2/h1-2H,6-8H2,3H3 |
InChI Key |
RTIINCDOGUBJOP-UHFFFAOYSA-N |
SMILES |
CCN(CC#C)CC#C |
Canonical SMILES |
CCN(CC#C)CC#C |
Synonyms |
2-Propyn-1-amine,N-ethyl-N-2-propynyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Reactivity Insights:
Propargyl vs. Allyl Groups : Propargyl groups (sp-hybridized) in the target compound enable alkyne-specific reactions (e.g., cycloisomerization in ), whereas allyl groups (sp²-hybridized) in triallylamine favor electrophilic additions or polymerizations .
Phenylpropargyl substituents (e.g., in N,N-diethyl-3-phenylprop-2-yn-1-amine) enhance π-π stacking in catalytic intermediates .
Pharmacological Potential: Propargylamine derivatives, such as those in , exhibit dual cholinesterase and monoamine oxidase (MAO) inhibition, suggesting that the target compound’s propargyl groups may confer similar bioactivity .
Pharmacological Relevance
- Multitarget Inhibitors: Hybrid molecules like N-[(5-benzyloxyindol-2-yl)methyl]-N-methylprop-2-yn-1-amine () show nanomolar potency against MAO-A/B, suggesting that the target compound’s propargyl groups could enhance enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


